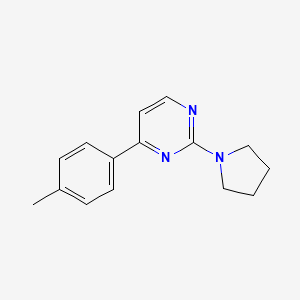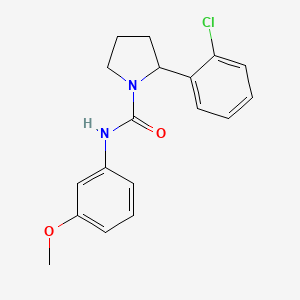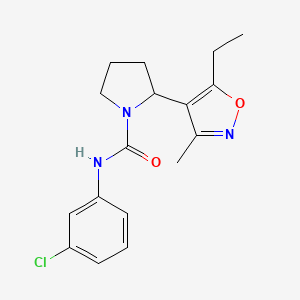
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine
説明
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as MPP, is a chemical compound that belongs to the pyrimidine family. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. MPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of brain function.
作用機序
The exact mechanism of action of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine is not fully understood, but it is thought to act primarily as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine from the synapse, leading to increased dopamine levels and enhanced neurotransmission. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to have some affinity for other neurotransmitter systems, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to have a range of biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine levels in various brain regions, including the striatum and prefrontal cortex. This increase in dopamine has been linked to enhanced cognitive function, such as improved working memory and attention. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to have some effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its overall effects on brain function.
実験室実験の利点と制限
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has several advantages for use in scientific research. It is a potent and selective dopamine reuptake inhibitor, making it a valuable tool for investigating the role of dopamine in various aspects of brain function. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been shown to have relatively low toxicity, making it a safer alternative to some other dopamine reuptake inhibitors. However, there are also some limitations to the use of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine in lab experiments. It has a relatively short half-life, meaning that its effects are relatively short-lived. Additionally, 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has some affinity for other neurotransmitter systems, which may complicate the interpretation of its effects on dopamine function.
将来の方向性
There are several potential future directions for research on 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of interest is the role of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine in addiction and substance abuse. 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been shown to affect dopamine function, which is known to play a key role in addiction and substance abuse. Investigating the effects of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine on these processes could provide valuable insights into the underlying mechanisms of addiction. Another potential area of research is the use of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine as a tool for studying the neural mechanisms underlying cognition and emotion. By selectively manipulating dopamine function, 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine could be used to investigate the role of dopamine in various aspects of brain function. Finally, there is also potential for the development of new drugs based on the structure of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine. By modifying the structure of 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine, it may be possible to develop more potent and selective dopamine reuptake inhibitors that could be used to treat a range of neurological and psychiatric disorders.
科学的研究の応用
4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been found to have a range of effects on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects have made 4-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrimidine a valuable tool for investigating various aspects of brain function, such as cognition, emotion, and motivation.
特性
IUPAC Name |
4-(4-methylphenyl)-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)14-8-9-16-15(17-14)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQIXGVFUXIZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4461357.png)
![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
![7-[3-(dimethylamino)propyl]-5,6-dimethyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461373.png)
![4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4461379.png)

![5-(3-methoxyphenyl)-2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4461394.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461408.png)
![N-phenyl-N'-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}urea](/img/structure/B4461409.png)
![4-chloro-N-[5-(2-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4461429.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4461435.png)